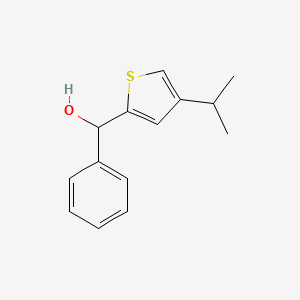![molecular formula C14H23N B13079857 (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a 3-methylbutyl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 3-methylbutylamine with 1-(2-methylphenyl)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反応の分析
Types of Reactions
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used as reactants in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects.
類似化合物との比較
Similar Compounds
(3-Methylbutyl)amine: Lacks the 1-(2-methylphenyl)ethyl group.
1-(2-Methylphenyl)ethylamine: Lacks the 3-methylbutyl group.
N-Methylbutylamine: Contains a methyl group instead of the 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both the 3-methylbutyl and 1-(2-methylphenyl)ethyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
3-methyl-N-[1-(2-methylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)9-10-15-13(4)14-8-6-5-7-12(14)3/h5-8,11,13,15H,9-10H2,1-4H3 |
InChIキー |
HSIVWLWDULCCPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


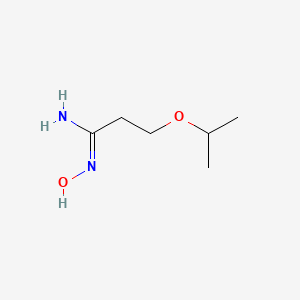

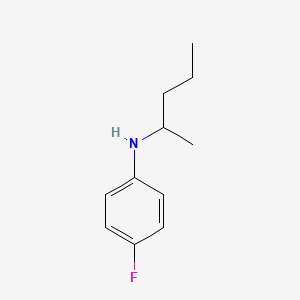
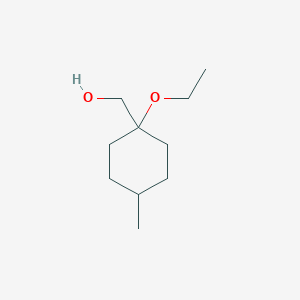
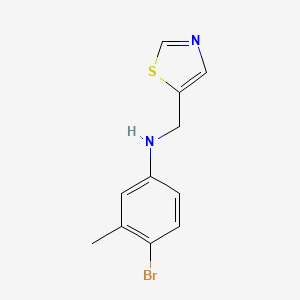

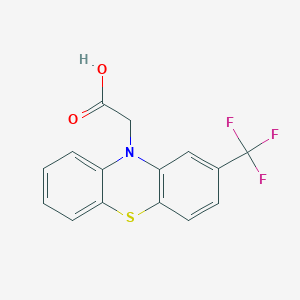
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
